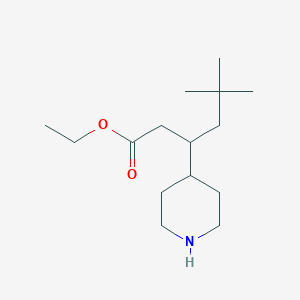![molecular formula C13H10ClN3O2S B13897523 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2S. It is a white to light yellow crystalline powder that is stable at room temperature. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine precursor using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The final product is typically purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate in solvents like toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Chemical Biology: Utilized in the development of molecular probes for studying biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects signaling pathways involved in inflammation by inhibiting the production of inflammatory mediators .
Comparación Con Compuestos Similares
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Known for its use in the synthesis of kinase inhibitors with different selectivity profiles.
7H-Pyrrolo[2,3-D]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
Propiedades
Fórmula molecular |
C13H10ClN3O2S |
|---|---|
Peso molecular |
307.76 g/mol |
Nombre IUPAC |
2-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-11(5-3-9)20(18,19)17-7-6-10-8-15-13(14)16-12(10)17/h2-8H,1H3 |
Clave InChI |
MICPVGATHNRMKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)


![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)

![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)

